

Application Notes and Protocols for the Quantification of Albuterol (Salbutamol) in Plasma

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Compound of Interest

Compound Name: *Amiterol*

Cat. No.: *B1616469*

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Introduction

Albuterol, also known as Salbutamol, is a widely used short-acting β 2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. The therapeutic concentration of Albuterol in plasma is typically in the low nanogram per milliliter (ng/mL) range. Accurate and sensitive quantification of Albuterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantification of Albuterol in human plasma using High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Part 1: Analytical Methodologies

The quantification of Albuterol in plasma is most effectively achieved using LC-MS/MS due to its high sensitivity and selectivity, which is necessary for measuring the low concentrations typically found in plasma samples.^{[1][2]} An alternative, though less sensitive, method is HPLC with fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs like Albuterol in complex matrices such as plasma.[3] This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Principle: The method involves three key steps:

- **Sample Preparation:** Extraction of Albuterol from the plasma matrix and removal of interfering substances like proteins and phospholipids.
- **Chromatographic Separation:** Separation of Albuterol from other components using an HPLC system with a suitable column.
- **Mass Spectrometric Detection:** Ionization of the separated Albuterol and its subsequent detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

A stable isotope-labeled internal standard (e.g., Albuterol-d3) is typically used to ensure accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Part 2: Experimental Protocols

This section details the step-by-step procedures for sample preparation and LC-MS/MS analysis.

Plasma Sample Preparation

The goal of sample preparation is to isolate Albuterol from plasma components that can interfere with the analysis, such as proteins.[4][5] Commonly used techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol 2.1.1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.

- **Materials:**
 - Human plasma samples

- Albuterol calibration standards and quality control (QC) samples
- Internal Standard (IS) working solution (e.g., Albuterol-d3 in methanol)
- Acetonitrile or methanol (ice-cold)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Procedure:
 - Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
 - Add 20 μ L of the IS working solution and vortex briefly.
 - Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.^{[7][8]}
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or an HPLC vial.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Vortex for 30 seconds and inject a portion (e.g., 10 μ L) into the LC-MS/MS system.

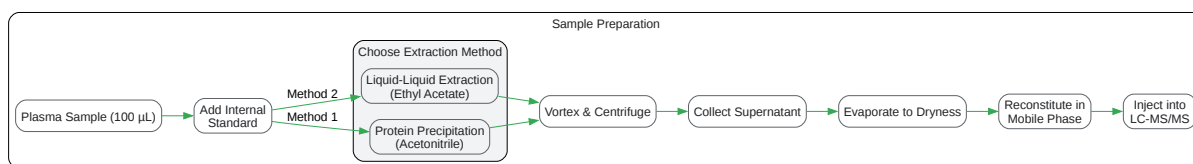
Protocol 2.1.2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

- Materials:

- As in 2.1.1, plus:
- Extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether)[2][9]
- Aqueous buffer (e.g., 0.1 M ammonium hydroxide)
- Procedure:
 - Pipette 300 μ L of plasma sample into a clean tube.[9]
 - Add the internal standard.
 - Add 200 μ L of 0.1% ammonium hydroxide solution.[9]
 - Add 2.5 mL of tert-butyl methyl ether.[9]
 - Vortex for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Evaporate the solvent to dryness under nitrogen at 40°C.[9]
 - Reconstitute the residue in 150 μ L of the mobile phase and inject it into the LC-MS/MS system.[9]

Workflow for Plasma Sample Preparation



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Caption: General workflow for plasma sample preparation.

LC-MS/MS Operating Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

2.2.1. Liquid Chromatography Conditions

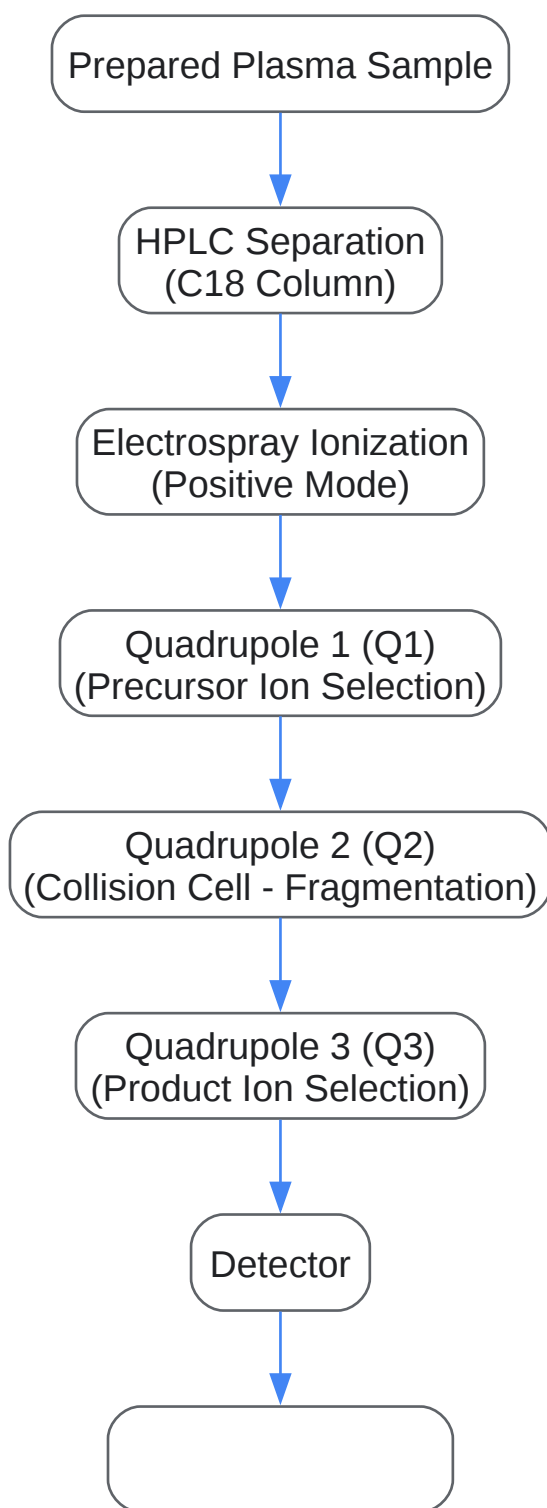
Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Column Temperature	40°C
Injection Volume	10 µL

2.2.2. Mass Spectrometry Conditions

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
MRM Transitions	Albuterol: m/z 240.2 -> 148.1 Albuterol-d3 (IS): m/z 243.2 -> 151.1

Note: The specific m/z transitions should be optimized by infusing a standard solution of Albuterol and the internal standard into the mass spectrometer.

Analytical Workflow Diagram



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Caption: Workflow of the LC-MS/MS analysis.

Part 3: Data Presentation and Performance Characteristics

The performance of the analytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Method Validation Parameters

Parameter	Typical Acceptance Criteria	Example Performance Data
Linearity (r^2)	≥ 0.99	0.998
Calibration Range	-	0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10 ; Accuracy $\pm 20\%$; Precision $\leq 20\%$	0.1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-5.2% to 8.5%
Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	Intra-day: $< 7\%$ Inter-day: $< 9\%$
Recovery	Consistent, precise, and reproducible	85 - 95%
Matrix Effect	Internal standard normalized factor between 0.85 and 1.15	Within acceptable limits
Stability	% Change within $\pm 15\%$	Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

The example performance data is hypothetical and should be determined experimentally during method validation.

Quantitative Data Summary

The following table structure should be used to report quantitative results from a study.

Table 3.2.1: Albuterol Plasma Concentrations in a Pharmacokinetic Study

Subject ID	Time Point (hours)	Measured Concentration (ng/mL)
001	0 (Pre-dose)	< LLOQ
001	0.25	1.85
001	0.5	3.21
001	1.0	2.54
001	2.0	1.43
001	4.0	0.67
001	8.0	0.21
002	0 (Pre-dose)	< LLOQ
002	0.25	2.01
...

Conclusion

The LC-MS/MS method detailed in this document provides a robust, sensitive, and specific approach for the quantification of Albuterol in human plasma. Proper sample preparation is critical for minimizing matrix effects and achieving reliable results. The method should be fully validated according to regulatory guidelines before its application in clinical or research settings.

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